1-Bromo-2-(prop-1-en-2-yl)benzene

Catalog No.
S685900
CAS No.
7073-70-3
M.F
C9H9B
M. Wt
197.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Bromo-2-(prop-1-en-2-yl)benzene

CAS Number

7073-70-3

Product Name

1-Bromo-2-(prop-1-en-2-yl)benzene

IUPAC Name

1-bromo-2-prop-1-en-2-ylbenzene

Molecular Formula

C9H9B

Molecular Weight

197.07 g/mol

InChI

InChI=1S/C9H9Br/c1-7(2)8-5-3-4-6-9(8)10/h3-6H,1H2,2H3

InChI Key

XAJLFMOXQLPTIL-UHFFFAOYSA-N

SMILES

CC(=C)C1=CC=CC=C1Br

Canonical SMILES

CC(=C)C1=CC=CC=C1Br

1-Bromo-2-(prop-1-en-2-yl)benzene, also known as 2-(2-bromophenyl)propene, has the molecular formula C9H9Br. It features a bromine atom at the first position and a prop-1-en-2-yl group at the second position of the benzene ring. This compound is characterized by its unique reactivity due to the presence of both the halogen and the alkene functionalities, making it valuable in organic synthesis and research applications .

  • Substitution Reactions: The bromine atom can be substituted by various nucleophiles in the presence of suitable catalysts.
  • Oxidation Reactions: The prop-1-en-2-yl group can be oxidized to yield epoxides or aldehydes.
  • Reduction Reactions: This compound can be reduced to form 2-(2-bromophenyl)propane.

Common Reagents and Conditions

  • Substitution: Sodium iodide in acetone or potassium tert-butoxide in dimethyl sulfoxide.
  • Oxidation: m-Chloroperbenzoic acid or potassium permanganate.
  • Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Synthesis of 1-bromo-2-(prop-1-en-2-yl)benzene can be achieved through various methods:

  • Dehydration of 2-(2-bromophenyl)propan-2-ol: This method uses phthalic anhydride as a dehydrating agent under reflux conditions in a solvent like benzene, with toluene-4-sulfonic acid and hydroquinone as catalysts.
  • Industrial Production: Industrial synthesis typically follows similar routes but is optimized for higher yields using continuous flow reactors and advanced purification techniques to ensure product quality .

This compound finds applications in:

  • Organic Synthesis: As an intermediate in the synthesis of various organic compounds.
  • Research: Used in studies involving electrophilic aromatic substitution reactions due to its reactive nature.

Its unique structure allows for diverse synthetic pathways that can lead to valuable derivatives in chemical research .

Interaction studies involving 1-bromo-2-(prop-1-en-2-yl)benzene focus on its reactivity with nucleophiles and electrophiles. The presence of the bromine atom significantly influences its electrophilic character, making it a subject of interest in mechanistic studies related to aromatic substitution reactions. Further research may explore its interactions with biological molecules to assess potential pharmacological effects .

Several compounds share structural similarities with 1-bromo-2-(prop-1-en-2-yl)benzene:

Compound NameStructure DescriptionKey Differences
1-Bromo-2-ethynylbenzeneContains an ethynyl group instead of propyleneEthynyl group vs. propylene
1-Bromo-2-isopropenylbenzeneFeatures an isopropenyl groupIsopropenyl group vs. propylene
2-BromophenylpropaneHas a saturated propyl groupSaturated vs. unsaturated (alkene)

Uniqueness: The distinct substitution pattern and combination of bromine with a propylene group give 1-bromo-2-(prop-1-en-2-yl)benzene unique properties that enhance its reactivity compared to these similar compounds .

XLogP3

4

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

1-Bromo-2-(prop-1-en-2-yl)benzene

Dates

Modify: 2023-08-15

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